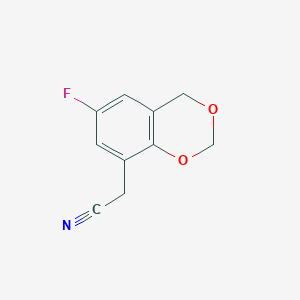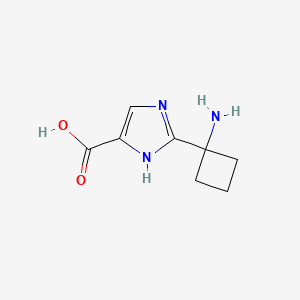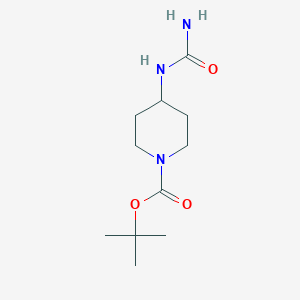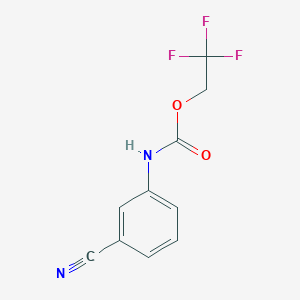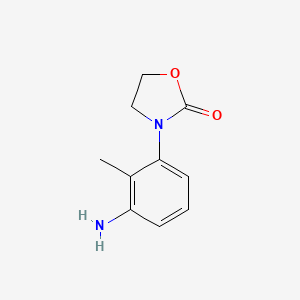
3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its role as a reactant or product in chemical reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. Techniques used might include melting point determination, IR spectroscopy, and UV/Vis spectroscopy.Aplicaciones Científicas De Investigación
Antibacterial Activity
Oxazolidinones are known for their unique mechanism of action as antimicrobial agents, inhibiting bacterial protein synthesis. Studies have highlighted the in vitro activities of novel oxazolidinone analogs against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Mycobacterium tuberculosis. These compounds demonstrated bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci, without rapid resistance development in bacterial strains (Zurenko et al., 1996).
Detection and Quantification of Metabolites
Another application involves the detection and quantification of AOZ, a tissue-bound metabolite derived from the nitrofuran antibiotic, furazolidone. Monoclonal antibodies against AOZ were developed for its detection in various tissues, showcasing the utility of oxazolidinones in the monitoring of veterinary drug residues and ensuring food safety (Vass et al., 2018).
Synthesis of N-Alkyl-β-Amino Acids
Oxazolidin-5-ones and oxazinan-6-ones have been shown to serve as useful precursors for the synthesis of N-methyl α- and β-amino acids, expanding the applications of oxazolidinones in synthetic chemistry (Hughes & Sleebs, 2008).
Improvement of Safety Profile in Antibacterial Agents
Research efforts have focused on improving the safety profile of oxazolidinone antibacterial agents. Modifications to the oxazolidinone structure have been explored to reduce undesired side effects such as inhibition of monoamine oxidase A (MAO-A), aiming for compounds with potent antibacterial activity but lower potential for adverse effects (Reck et al., 2005).
Catalytic Applications
Oxazolidinones have been explored in catalysis, such as in the biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol to synthesize corresponding 2-oxazolidinones, highlighting the versatility of these compounds in synthetic organic chemistry (Li & Xia, 2007).
Safety And Hazards
This would involve studying any risks associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, and ways that its synthesis could be improved or modified.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-8(11)3-2-4-9(7)12-5-6-14-10(12)13/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZERHZOSDAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCOC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




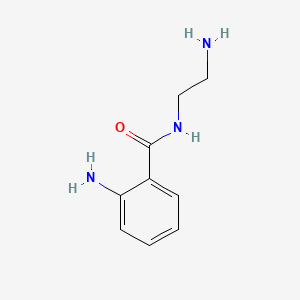
![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)
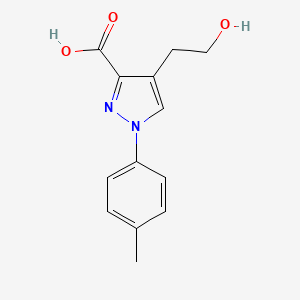
![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)
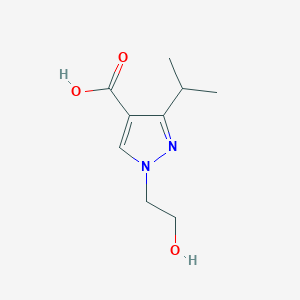
![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)
![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)
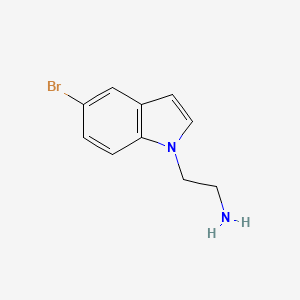
![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)
